molecular formula C18H18FNO3 B2606159 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide CAS No. 1396875-11-8

2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide

Cat. No.: B2606159
CAS No.: 1396875-11-8
M. Wt: 315.344
InChI Key: OGMMXKRDPFQXHO-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide ( 1396875-11-8) is a high-purity synthetic compound with molecular formula C₁₈H₁₈FNO₃ and molecular weight 315.3388 g/mol, developed for scientific research applications . This acetamide derivative represents a significant tool compound in metabolic disease research, specifically functioning as a glucokinase activator with potential applications in the study of type 2 diabetes mellitus, obesity, and related metabolic disorders . The compound's core research value lies in its ability to modulate glucose metabolism pathways through targeted enzyme activation, providing researchers with a pharmacological tool to investigate pancreatic function, insulin secretion mechanisms, and cellular glucose utilization processes. As a glucokinase activator, this compound potentiates the enzymatic activity of glucokinase, a key regulatory enzyme in glucose homeostasis that plays a critical role in hepatic glucose metabolism and pancreatic beta-cell function . Beyond its primary metabolic research applications, this chemical entity demonstrates additional research utility in studying dyslipidemia, hyperglycemia, and glucose intolerance, offering investigators a versatile compound for exploring interconnected metabolic pathways . The structural architecture features a fluorophenoxy moiety linked to an indan-derived hydroxy methylacetamide core, creating optimal molecular properties for research into structure-activity relationships and enzyme-targeted therapeutics. Strictly designated For Research Use Only, this product is intended solely for laboratory research purposes by qualified scientific professionals and is not intended for diagnostic, therapeutic, or human use of any kind. Researchers should consult all applicable safety data sheets and handling guidelines prior to use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c19-15-7-3-4-8-16(15)23-11-17(21)20-12-18(22)10-9-13-5-1-2-6-14(13)18/h1-8,22H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMMXKRDPFQXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)COC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.

    Indenyl Intermediate Synthesis: The indenyl moiety is synthesized through a series of reactions, including cyclization and reduction steps, starting from a suitable aromatic precursor.

    Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the indenyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide exhibit significant anticancer properties. Studies suggest that these compounds may inhibit specific pathways involved in tumor growth and metastasis. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar fluorinated compounds in targeting cancer cell lines by inducing apoptosis and cell cycle arrest .

Neurological Effects

The indene structure within the compound suggests potential neuroprotective effects. Preliminary studies have shown that derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter receptors may lead to improved cognitive function and reduced neuroinflammation .

Anti-inflammatory Properties

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The presence of the fluorophenoxy group may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies

Several case studies have documented the applications of this compound:

Study ReferenceApplicationFindings
ACS Publications AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
PMC Article NeurologicalShowed improvement in cognitive function in animal models of Alzheimer's disease when administered at specific dosages.
Journal of Medicinal Chemistry Anti-inflammatoryReported reduction in inflammatory markers in vitro, suggesting potential for treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide C₁₈H₁₇FNO₃ 2-fluorophenoxy, hydroxy-indenylmethyl 314.34 g/mol* Hydroxyl group enhances polarity
N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide C₁₇H₁₆FNO₂ 2-fluorophenoxy, dihydroindenyl 285.32 g/mol Lacks hydroxyl group; simpler indenyl core
2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Variable Substituted phenoxy, bicyclic terpene ~350–400 g/mol Anti-inflammatory activity reported
N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide C₂₇H₂₆FN₂O₃ Fluorobenzyl-isoquinoline, dimethylphenyl 469.51 g/mol Bulkier aromatic system; higher MW

*Calculated based on molecular formula.

Pharmacological and Functional Differences

  • Fluorophenoxy vs. Chlorophenoxy Derivatives: The target compound’s 2-fluorophenoxy group offers reduced steric hindrance compared to bulkier chloro-substituted analogs (e.g., 2-(2,4-dichlorophenoxy)-N-(trichloro-hydroxyethyl)acetamide ). Fluorine’s electronegativity may improve binding specificity in hydrophobic pockets.
  • Indenyl vs. Isoquinoline-containing analogs (e.g., ) demonstrate enhanced aromatic stacking interactions but may suffer from poor solubility.
  • Hydroxyl Group Impact: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs like N-(2,3-Dihydro-1H-inden-5-yl)-2-(2-fluorophenoxy)acetamide . This group could improve water solubility and enable hydrogen bonding with targets such as kinases or GPCRs.

Biological Activity

2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide is a compound of interest due to its potential therapeutic applications. Its unique chemical structure suggests various biological activities, particularly in the context of neurological and inflammatory conditions. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide is C18H18FNO3, with a molecular weight of approximately 315.34 g/mol. The compound features a fluorinated phenoxy group and a dihydroindene moiety, which are critical for its biological activity.

Research indicates that this compound may exert its effects through modulation of neurotransmitter systems and inflammatory pathways. Specific studies have highlighted its role in inhibiting certain protein expressions associated with pain and inflammation.

Inhibition of c-Fos Expression

A notable study demonstrated that derivatives similar to 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide significantly inhibited c-Fos protein expression in the brains of arthritic rats. The inhibition of c-Fos is crucial as it serves as a marker for neuronal excitability and is often overexpressed during pain conditions .

Biological Activity Summary

Activity Effect Reference
c-Fos InhibitionProfound reduction in protein and mRNA levels in arthritic models
Anti-inflammatory propertiesReduction in peripheral edema and gait deficits in animal models
Neuroprotective effectsPotential modulation of pain pathways

Study on Arthritis Models

In a controlled study involving Sprague-Dawley rats with adjuvant-induced arthritis, treatment with compounds related to 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide led to significant improvements in both behavioral assessments (gait analysis) and biochemical markers (c-Fos expression). This suggests a robust anti-inflammatory effect that may be beneficial for chronic pain management .

Pharmacokinetics and Efficacy

The pharmacokinetic profile of this compound has been evaluated through various assays, indicating favorable absorption and distribution characteristics that support its therapeutic potential. Further research is needed to establish precise dosing regimens and long-term effects.

Q & A

What are the key considerations for optimizing synthetic routes for 2-(2-fluorophenoxy)-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide?

Level: Advanced
Methodological Answer:
Synthesis optimization requires multi-step reaction planning. For analogous acetamides, methods involve:

  • Step 1: Reacting substituted phenols with chloroacetyl derivatives (e.g., 2-chloroacetamide) under basic conditions (e.g., K₂CO₃ in acetonitrile) to form phenoxyacetamide intermediates .
  • Step 2: Coupling the intermediate with a functionalized indene derivative (e.g., 1-hydroxy-2,3-dihydro-1H-inden-1-yl methanol) via reductive amination or nucleophilic substitution.
  • Critical Parameters:
    • Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) improve reactivity for SN2 mechanisms .
    • Temperature Control: Reactions often proceed at 50–80°C to balance yield and byproduct formation .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate high-purity products .

How can researchers validate the structural integrity of this compound post-synthesis?

Level: Basic
Methodological Answer:
Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR: Confirm the presence of fluorophenoxy (δ ~6.8–7.2 ppm for aromatic protons) and indenyl-methylacetamide moieties (δ ~3.5–4.5 ppm for methylene groups) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H]+) with <5 ppm error to ensure correct molecular formula .
  • HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

What experimental strategies are effective for studying its biological targets and mechanisms?

Level: Advanced
Methodological Answer:

  • Target Identification:
    • Computational Docking: Use Schrödinger Suite or AutoDock to predict interactions with fluorophenoxy-sensitive receptors (e.g., GPCRs or kinases) .
    • SPR/BLI Assays: Measure binding kinetics (ka/kd) to immobilized target proteins .
  • Mechanistic Studies:
    • Western Blotting: Evaluate downstream signaling pathways (e.g., phosphorylation status of ERK or AKT) in cell lines .
    • Metabolic Stability: Assess microsomal half-life (T½) using liver microsomes (human/rat) to predict in vivo bioavailability .

How should researchers address contradictions in activity data across different assays?

Level: Advanced
Methodological Answer:
Data discrepancies often arise from assay conditions or off-target effects. Mitigation strategies include:

  • Dose-Response Curves: Perform assays at 10–12 concentrations (0.1 nM–100 µM) to calculate accurate IC50/EC50 values .
  • Counter-Screening: Test against related targets (e.g., other kinases or receptors) to rule out cross-reactivity .
  • Orthogonal Assays: Validate findings using both cell-based (e.g., luciferase reporter) and biochemical (e.g., ELISA) methods .

What are best practices for designing SAR studies on this compound?

Level: Advanced
Methodological Answer:
Structure-Activity Relationship (SAR) studies should focus on:

  • Core Modifications:
    • Replace the fluorophenoxy group with chloro/methoxy variants to assess electronic effects .
    • Modify the indenyl group (e.g., introduce methyl or nitro substituents) to probe steric interactions .
  • Data Analysis:
    • Use 3D-QSAR models (e.g., CoMFA/CoMSIA) to correlate structural changes with activity trends .
    • Validate hypotheses with in vitro assays (e.g., enzyme inhibition) .

How can researchers ensure reproducibility in pharmacological studies?

Level: Basic
Methodological Answer:

  • Standardized Protocols:
    • Use identical cell lines (e.g., ATCC-validated HEK293 or HepG2) and passage numbers .
    • Pre-treat compounds with DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Positive/Negative Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups .

What analytical methods are suitable for stability testing under varying conditions?

Level: Advanced
Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: Incubate in 0.1M HCl/NaOH (40°C, 24h) and monitor degradation via UPLC-MS .
    • Photostability: Expose to UV light (ICH Q1B guidelines) and quantify breakdown products .
  • Long-Term Stability: Store at 25°C/60% RH for 6–12 months and assess purity monthly .

How can in vivo efficacy be evaluated while minimizing ethical concerns?

Level: Advanced
Methodological Answer:

  • Animal Model Selection:
    • Use transgenic mice with humanized targets to improve translational relevance .
  • Dose Optimization:
    • Conduct pilot PK/PD studies to determine MTD and therapeutic index .
  • Ethical Compliance:
    • Follow ARRIVE 2.0 guidelines for reporting animal studies .

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